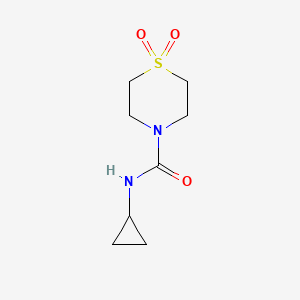![molecular formula C11H14N2S2 B6647468 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole](/img/structure/B6647468.png)
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole is a chemical compound that belongs to the thiazole family. It is a heterocyclic organic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole is not fully understood. However, it is believed to exert its antimicrobial activity by disrupting the cell membrane and inhibiting DNA synthesis. Its anticancer activity is thought to be due to its ability to induce apoptosis and inhibit cell proliferation. Its fluorescent properties are attributed to its ability to bind to metal ions and undergo a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Its antimicrobial activity can lead to the inhibition of bacterial growth and the prevention of infections. Its anticancer activity can lead to the inhibition of tumor growth and the induction of cell death. Its fluorescent properties can be used for the detection of metal ions in biological systems, providing insights into metal ion homeostasis and signaling.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole in lab experiments include its potent antimicrobial and anticancer activity, as well as its fluorescent properties. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the study of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in other areas of scientific research. Additionally, its potential use as a therapeutic agent for the treatment of infections and cancer should be further explored. Finally, its fluorescent properties can be utilized for the development of new imaging techniques for the detection of metal ions in biological systems.
Synthesemethoden
The synthesis of 2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole involves the reaction of 2-methyl-4-thiocyanato-1,3-thiazole with 2-amino-2-methylpropane-1,3-diol in the presence of a base. This reaction results in the formation of the desired compound in good yield and purity. The synthesis method has been optimized to ensure reproducibility and scalability.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole has been extensively studied for its potential applications in scientific research. It has been shown to have potent antimicrobial activity against a wide range of bacteria, fungi, and viruses. It has also been studied for its potential anticancer activity, with promising results in preclinical studies. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Eigenschaften
IUPAC Name |
2-methyl-4-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S2/c1-7(2)10-6-15-11(13-10)4-9-5-14-8(3)12-9/h5-7H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMJJKPNNRMZETA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CC2=NC(=CS2)C(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methyl]-2-pyridin-2-ylethanamine](/img/structure/B6647391.png)

![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)

![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)





![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]thian-4-amine](/img/structure/B6647475.png)

![3-[[2-(1-Methylpiperidin-4-yl)ethylamino]methyl]benzamide](/img/structure/B6647480.png)

